molecular formula C19H11F2N5O4 B2362990 9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-44-2

9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2362990
CAS RN: 898443-44-2
M. Wt: 411.325
InChI Key: PQKPUJAFLASQAI-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 3,4-difluorophenyl group, and a purine-6-carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Enzyme Inhibition

Purine derivatives have been explored for their potential as enzyme inhibitors. For instance, studies on 6-substituted purine analogs have demonstrated their ability to inhibit the enzyme adenosine deaminase to varying degrees, suggesting potential applications in therapeutic interventions for diseases where modulation of this enzyme is beneficial (Shah, Schaeffer, & Murray, 1965).

Plant Growth Regulation

New purine derivatives have been synthesized and evaluated for their potential plant-growth regulating properties. Such compounds have shown varying degrees of efficacy in influencing wheat plant growth, indicating the possibility of developing novel agrochemicals based on purine scaffolds (El-Bayouki, Basyouni, & Tohamy, 2013).

Anticonvulsant Activity

9-alkyl-6-substituted-purines have been synthesized and tested for anticonvulsant activity, revealing a new class of potent anticonvulsant agents. This research highlights the therapeutic potential of purine derivatives in the treatment of seizures and epilepsy (Kelley et al., 1988).

Synthetic Methodologies

Advancements in the synthesis of purine derivatives have enabled the exploration of their biological activities. High-yielding, one-step processes for synthesizing 6-cyano-9-substituted-9H-purines and their ring expansion to novel compounds have been developed, showcasing the versatility of purine chemistry in generating diverse molecular architectures (Al‐Azmi et al., 2001).

Anti-Influenza Activity

Novel purine conjugates have been synthesized and their anti-influenza activity assessed in vitro. This research underscores the potential of purine derivatives as antiviral agents, with some compounds showing moderate activity against influenza A virus (Krasnov et al., 2021).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its biological activity, potential uses in drug development, or its physical and chemical properties .

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N5O4/c20-10-3-1-8(5-11(10)21)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKPUJAFLASQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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